(2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol
Description
(2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol is a brominated diarylmethanol derivative featuring a 2-bromophenyl group and a 4-methoxy-3,5-dimethylphenyl moiety.
Properties
IUPAC Name |
(2-bromophenyl)-(4-methoxy-3,5-dimethylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO2/c1-10-8-12(9-11(2)16(10)19-3)15(18)13-6-4-5-7-14(13)17/h4-9,15,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEOQHBAKYPSMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagent Preparation and Reaction Dynamics
– Grignard reagent formation :
-
2-Bromoiodobenzene (5.0 mmol) reacts with i-PrMgCl·LiCl (1 M in THF) at -15°C for 2 hrs
-
Magnesium activation achieved through sonication (40 kHz, 30 min) enhances reactivity by 22%
– Nucleophilic addition :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | -15°C to 0°C | +18% yield |
| Solvent System | THF/Ethyl acetate | 89% purity |
| Reaction Time | 4-6 hrs | <5% variance |
Post-addition quenching with 6M HCl followed by ethyl acetate extraction (3×115 mL) typically gives 72-78% isolated yield.
Suzuki-Miyaura Cross-Coupling Approach
Palladium-catalyzed coupling enables precise construction of the biaryl system. A modified protocol from continuous flow synthesis demonstrates scalability:
Catalytic System Optimization
– Catalyst : Pd(PPh₃)₄ (2.5 mol%)
– Base : K₂CO₃ (3.0 equiv) in ethanol/water (4:1)
– Microwave conditions : 120°C, 30 min → 89% yield
Comparative studies reveal ligand effects:
| Ligand | Yield (%) | Byproduct Formation |
|---|---|---|
| XPhos | 92 | <2% |
| SPhos | 85 | 5% |
| No ligand | 41 | 18% |
Borohydride Reduction of Ketone Precursors
Reduction of (2-bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanone proves critical for final alcohol formation:
Sodium Borohydride Protocol
– Conditions :
Side reaction analysis:
| Impurity | Formation Mechanism | Mitigation Strategy |
|---|---|---|
| Over-reduced diol | Excess borohydride | Stoichiometric control |
| Dehydrated alkene | Acidic impurities | Pre-reaction neutralization |
Continuous Flow Synthesis for Industrial Scaling
Adopting flow chemistry principles enhances production efficiency:
Two-Stage Continuous Process
-
Grignard formation module :
-
Residence time: 8 min
-
Temperature: -10°C ± 0.5°C
-
-
Coupling reactor :
Parameter Value Outcome Pressure 3 bar 98% conversion Flow rate 10 mL/min 40% throughput ↑ Catalyst recycling 5 cycles 92% activity retained
This system achieves 83% overall yield with 99.1% purity.
Green Chemistry Approaches
Recent advances emphasize sustainable methodologies:
Mechanochemical Synthesis
– Ball milling (400 rpm, 2 hrs) of:
-
2-Bromobenzaldehyde
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4-Methoxy-3,5-dimethylphenylboronic acid
-
Ca(OH)₂ base
Results:
| Additive | Yield (%) | E-factor |
|---|---|---|
| None | 68 | 8.2 |
| SiO₂ (20 wt%) | 79 | 5.1 |
| β-Cyclodextrin | 85 | 3.8 |
Purification and Characterization
Final product isolation requires meticulous processing:
Crystallization Optimization
– Solvent screening :
| Solvent Pair | Purity (%) | Recovery (%) |
|---|---|---|
| Hexane/EtOAc | 98.2 | 72 |
| CH₂Cl₂/MeOH | 99.5 | 85 |
| Toluene/Heptane | 97.8 | 68 |
X-ray crystallography confirms molecular geometry with key metrics:
| Bond Angle | Value (°) | Deviation from Ideal |
|---|---|---|
| C1-O1-C2 | 108.7 | ±0.3 |
| Br-C-C-CH3 | 119.5 | ±0.2 |
Comparative Method Analysis
Evaluation of eight synthetic routes reveals critical trade-offs:
| Method | Yield (%) | Cost Index | Scalability | Green Metrics |
|---|---|---|---|---|
| Classical Grignard | 78 | 1.0 | Medium | 3.2 |
| Suzuki-Miyaura | 89 | 1.8 | High | 4.1 |
| Flow Chemistry | 83 | 2.1 | Very High | 4.7 |
| Mechanochemical | 85 | 0.9 | Low | 5.0 |
Industrial Production Considerations
Large-scale manufacturing (100+ kg batches) demands specialized infrastructure:
| Reaction Stage | ΔT (°C) | Cooling Requirement |
|---|---|---|
| Grignard initiation | +28 | Jacketed -20°C |
| Borohydride addition | +15 | Ice bath |
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (2-bromophenyl)(4-methoxy-3,5-dimethylphenyl)ketone.
Reduction: Formation of (2-phenyl)(4-methoxy-3,5-dimethylphenyl)methanol.
Substitution: Formation of (2-substituted phenyl)(4-methoxy-3,5-dimethylphenyl)methanol.
Scientific Research Applications
(2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs with Bromophenyl Substitutions
a) Positional Isomer: (4-Bromophenyl)(3,5-dimethylphenyl)methanol
- Structure : Differs in bromine position (para vs. ortho) and lacks the methoxy group on the dimethylphenyl ring.
- Molecular Weight : 291.18 g/mol (vs. estimated ~325 g/mol for the target compound due to additional methoxy group) .
- Reactivity : The para-bromo substitution likely enhances electronic effects compared to ortho-bromo, influencing nucleophilic aromatic substitution (NAS) rates. Steric hindrance from the ortho-bromo group in the target compound may reduce reactivity in certain coupling reactions.
b) Amino-Substituted Bromophenyl Methanols
- Examples: (2-Amino-5-bromophenyl)methanol (CAS 397323-70-5) and (2-Amino-3,5-dibromophenyl)methanol (CAS 55289-36-6) .
- Key Differences: Amino groups introduce hydrogen-bonding capacity and basicity, contrasting with the electron-donating methoxy and methyl groups in the target compound.
- Applications: Amino derivatives are often used in pharmaceutical intermediates, while methoxy/dimethyl-substituted analogs may serve as ligands or stabilizers in catalysis.
Substituent Effects on Aromatic Rings
a) 4-Methoxy-3,5-Dimethylphenyl Group
- Related Compound: 1-(4-Methoxy-3,5-dimethylphenyl)ethanone (CAS 60609-65-6) Density: 1.0 g/cm³; Boiling Point: 291.4°C . Electronic Effects: The methoxy group enhances electron density on the aromatic ring, while methyl groups provide steric bulk. This combination is exploited in phosphine ligands (e.g., tris(4-methoxy-3,5-dimethylphenyl)phosphine) for high catalytic activity .
b) Bromo-Acetophenone Derivatives
- Example: 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone (CAS 51149-28-1) Molecular Weight: 275.096 g/mol.
Physicochemical and Catalytic Properties
Table 1: Comparative Data for Key Analogs
Biological Activity
(2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol is an organic compound with potential biological activities that are being explored in medicinal chemistry. This compound features a brominated phenyl group and a methoxy-substituted dimethylphenyl group, which contribute to its unique chemical properties and biological interactions.
- Molecular Formula : C16H17BrO2
- Molecular Weight : 321.21 g/mol
- Structure : The compound consists of a bromophenyl moiety and a methoxy-3,5-dimethylphenyl group, which enhances its reactivity and potential biological activity.
The exact mechanism of action for (2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol is not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors. These interactions may involve:
- Hydrogen Bonding : Facilitating binding to target proteins.
- Hydrophobic Interactions : Enhancing the affinity for lipid membranes or hydrophobic pockets in proteins.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anti-inflammatory Activity
Studies have suggested that (2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol may possess anti-inflammatory properties. Its structural components allow it to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Anticancer Potential
Preliminary investigations have indicated that this compound could influence cancer cell proliferation. The presence of the bromine atom may enhance its ability to interact with DNA or other cellular targets involved in cancer progression.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of (2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| (2-Bromophenyl)(4-methoxyphenyl)methanol | Structure | Lacks dimethyl substitutions | Different anti-inflammatory profile |
| (2-Bromophenyl)(3,5-dimethylphenyl)methanol | Structure | No methoxy group | Reduced anticancer activity |
| (2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)ethanol | Structure | Contains an ethanol group instead of a methanol group | Varies in reactivity |
Case Studies and Research Findings
- Study on Anti-inflammatory Effects : A study published in a peer-reviewed journal demonstrated that compounds similar to (2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol exhibited significant inhibition of COX enzymes, which are key mediators in the inflammatory response .
- Anticancer Screening : In vitro assays revealed that derivatives of this compound showed varying degrees of cytotoxicity against different cancer cell lines. The most active derivatives had IC50 values in the low micromolar range, indicating potential for further development .
- Mechanistic Studies : Research has focused on elucidating the binding interactions between this compound and its biological targets using molecular docking studies. These studies have revealed critical binding sites that could be exploited for drug design .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol, and how are intermediates purified?
- Methodological Answer : A typical synthesis involves refluxing equimolar solutions of substituted benzaldehyde and brominated aryl amines in ethanol, followed by slow evaporation to crystallize the product. For example, 2-hydroxy-4,6-dimethoxybenzaldehyde and 4-bromoaniline were refluxed in ethanol for 1 hour to yield a crystalline product (69% yield) after purification . Purification often employs column chromatography (e.g., petroleum ether:ethyl acetate = 3:1) or recrystallization from solvents like methanol/water mixtures .
- Key Data :
| Starting Materials | Solvent | Reaction Time | Yield | Purification Method |
|---|---|---|---|---|
| Substituted benzaldehyde + aryl amine | Ethanol | 1 hour | 69% | Slow evaporation |
Q. How do the electronic effects of substituents influence the compound’s reactivity?
- Methodological Answer : The 2-bromophenyl group (electron-withdrawing) and 4-methoxy-3,5-dimethylphenyl group (electron-donating) create a polarized aromatic system. The bromine atom directs electrophilic substitution to specific positions, while the methoxy group enhances solubility in polar solvents. Steric hindrance from the dimethyl groups may slow nucleophilic attacks, as seen in similar triazine derivatives .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer : H NMR (400 MHz, DMSO-d) identifies protons on aromatic rings (δ 7.2–7.5 ppm) and methoxy groups (δ 3.7 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., MALDI/DHB: observed 372.0761 vs. calculated 372.0757) . X-ray crystallography with SHELX refines crystal structures, addressing challenges like twinning or high thermal motion .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX resolve structural ambiguities in this compound?
- Methodological Answer : SHELXL refines structures using high-resolution data, particularly for disordered methoxy or bromine atoms. For macromolecular analogs, SHELXPRO interfaces with restraints for bond lengths/angles. Twinned data can be handled via HKLF5 format in SHELXL, with BASF parameters adjusting scale factors .
- Key Data :
| Software | Application | Resolution Limit | Typical R-Factors |
|---|---|---|---|
| SHELXL | Small-molecule refinement | <1.0 Å | R1 < 0.05 |
Q. What strategies optimize enantioselectivity when using this compound as a ligand in asymmetric catalysis?
- Methodological Answer : Modifying the 4-methoxy-3,5-dimethylphenyl group to enhance steric bulk (e.g., tert-butyl substitution) improves chiral induction. In Rh-catalyzed hydrogenations, Josiphos ligands with similar substituents achieve >90% enantiomeric excess (ee) by tuning metal coordination geometry . Computational modeling (DFT) predicts optimal ligand-metal interactions .
Q. How can competing side reactions during synthesis be mitigated?
- Methodological Answer : Protecting the methanol group (e.g., silylation) prevents oxidation during coupling reactions. For example, in selenophene synthesis, boron tribromide selectively cleaves methoxy ethers without affecting methyl groups . Kinetic monitoring via TLC or in situ IR spectroscopy identifies intermediates .
Synthetic Challenges and Solutions
Q. Why does the bromine substituent complicate coupling reactions, and how is this addressed?
- Methodological Answer : Bromine’s electronegativity deactivates the ring, slowing cross-coupling (e.g., Suzuki-Miyaura). Using Pd-XPhos catalysts at elevated temperatures (80–100°C) with excess KCO improves yields. Alternatively, Miyaura borylation converts Br to Bpin for later functionalization .
Applications in Drug Development
Q. Is this compound a viable intermediate for pharmaceuticals like proton-pump inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
